L-Glutamine-amide-15N

Catalog No.
S787929
CAS No.
59681-32-2
M.F
C5H10N2O3
M. Wt
147.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Glutamine-amide-15N

CAS Number

59681-32-2

Product Name

L-Glutamine-amide-15N

IUPAC Name

(2S)-2-amino-5-(15N)azanyl-5-oxopentanoic acid

Molecular Formula

C5H10N2O3

Molecular Weight

147.14 g/mol

InChI

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i7+1

InChI Key

ZDXPYRJPNDTMRX-QQKKVIQDSA-N

SMILES

C(CC(=O)N)C(C(=O)O)N

Synonyms

(S)-2,5-Diamino-5-oxopentanoic Acid-15N; 2-Aminoglutaramic Acid-15N; Acustasin-15N; Aesgen 14-15N; Cebrogen-15N; Glumin-15N; L-2-Aminoglutaramidic Acid-15N; L-Glutamic Acid γ-Αmide-15N; Levoglutamide-15N; NSC 27421-15N; Saforis-15N; Stimulina-15N; γ-

Canonical SMILES

C(CC(=O)N)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)[15NH2])[C@@H](C(=O)O)N

L-Glutamine-amide-15N is a stable isotope-labeled derivative of L-glutamine, an amino acid critical for various biological processes. Specifically, it is characterized by the presence of a nitrogen isotope, 15N^{15}N, which enhances its utility in metabolic studies and tracer experiments. The chemical formula for L-Glutamine-amide-15N is C5H10N2O3C_5H_{10}N_2O_3, and its CAS number is 59681-32-2. This compound plays a significant role in nitrogen metabolism and is essential for protein synthesis, cellular proliferation, and the maintenance of acid-base balance in tissues .

L-Glutamine-amide-15N itself doesn't have a unique mechanism of action compared to L-Glutamine. Its primary role lies in serving as a tracer molecule. Once incorporated into cells, L-Glutamine-amide-15N participates in the same metabolic pathways as regular L-Glutamine. However, the presence of the nitrogen-15 isotope allows researchers to track its movement and transformation within the cell using appropriate analytical methods [].

  • Mass spectrometry: ¹⁵N enrichment alters the mass of the molecule, allowing researchers to distinguish L-glutamine-amide-15N from its unlabeled counterpart using mass spectrometry techniques like liquid chromatography-mass spectrometry (LC-MS). This enables tracking the incorporation of L-glutamine-amide-15N into various cellular components and metabolites.
  • Nuclear magnetic resonance (NMR): ¹⁵N has a different magnetic resonance frequency compared to ¹⁴N, the most common isotope of nitrogen. This difference allows researchers to use NMR spectroscopy to study the dynamics and interactions of L-glutamine-amide-15N within cells and tissues.

These techniques offer valuable insights into various aspects of L-glutamine metabolism, including:

  • Protein synthesis: L-glutamine serves as a crucial building block for protein synthesis. By tracing ¹⁵N-labeled glutamine, researchers can investigate the rate and efficiency of protein synthesis in different cell types and tissues.
  • Nitrogen metabolism: L-glutamine plays a vital role in nitrogen metabolism, acting as a major transporter of nitrogen between organs. Studying the fate of L-glutamine-amide-15N helps researchers understand how nitrogen is utilized and recycled within the body.
  • Glutamine-derived metabolites: L-glutamine can be converted into various important metabolites, including glutamate, glutathione, and nucleotides. Tracking ¹⁵N-labeled glutamine allows researchers to understand the contribution of glutamine to the synthesis of these essential molecules.
, primarily involving nitrogen transfer. One notable reaction is its conversion to L-glutamic acid through the donation of its amide nitrogen group. This transformation is facilitated by the enzyme glutaminase, which hydrolyzes L-glutamine to release ammonia and form L-glutamic acid. The isotopic labeling allows for precise tracking of nitrogen flow in metabolic pathways .

Key Reactions:

  • Hydrolysis:
    L Glutamine amide 15NL Glutamic Acid+NH3\text{L Glutamine amide 15N}\rightarrow \text{L Glutamic Acid}+\text{NH}_3
  • Transamination:
    L Glutamic Acid+ KetoglutarateL Aspartate+Oxaloacetate\text{L Glutamic Acid}+\text{ Ketoglutarate}\leftrightarrow \text{L Aspartate}+\text{Oxaloacetate}

L-Glutamine-amide-15N exhibits significant biological activity, particularly in supporting cellular functions. It serves as a nitrogen donor in nucleotide and amino acid synthesis, playing a crucial role in cellular metabolism, especially in rapidly dividing cells such as lymphocytes and enterocytes. Additionally, it helps maintain intestinal barrier function and modulates the immune response .

Biological Functions:

  • Nitrogen Source: Essential for synthesizing nucleotides and amino acids.
  • Cell Proliferation: Supports the growth of rapidly dividing cells.
  • Immune Modulation: Influences immune cell function.

The synthesis of L-Glutamine-amide-15N can be achieved through various chemical methods. One common approach involves the reaction of L-glutamine with ammonium chloride in the presence of a dehydrating agent to incorporate the 15N^{15}N isotope into the amide group.

General Synthesis Steps:

  • Starting Materials: L-glutamine and 15N^{15}N labeled ammonium chloride.
  • Reaction Conditions: Heat under controlled conditions to promote dehydration.
  • Purification: Utilize chromatography techniques to isolate L-Glutamine-amide-15N from by-products.

L-Glutamine-amide-15N has several applications in both research and clinical settings:

  • Metabolic Studies: Used as a tracer in metabolic flux analysis to study nitrogen metabolism.
  • Pharmacological Research: Investigates the effects of glutamine on various diseases, including cancer and inflammatory conditions.
  • Nutrition Science: Assesses dietary glutamine's impact on health, particularly in critical care settings.

Interaction studies involving L-Glutamine-amide-15N focus on its role in metabolic pathways and its interactions with other biomolecules. For instance, it has been shown to influence the activity of enzymes involved in amino acid metabolism and can modulate signaling pathways related to cellular stress responses.

Notable Interactions:

  • With Glutaminase: Enhances enzyme activity leading to increased production of glutamic acid.
  • With Immune Cells: Alters cytokine production in lymphocytes during immune responses.

Several compounds share structural or functional similarities with L-Glutamine-amide-15N. These include:

Compound NameChemical FormulaUnique Features
L-AlanineC3H7NO2Simpler structure; involved in protein synthesis
L-AsparagineC4H8N2O3Similar nitrogenous compound; plays roles in metabolism
L-Glutamic AcidC5H9NO4Direct product of glutamine hydrolysis; neurotransmitter role

Uniqueness of L-Glutamine-amide-15N

L-Glutamine-amide-15N's isotopic labeling with 15N^{15}N allows for precise tracking in metabolic studies, distinguishing it from other similar compounds that lack this feature. This property makes it particularly valuable for research into nitrogen metabolism and cellular dynamics.

XLogP3

-3.1

Wikipedia

L-(N~5~-~15~N)Glutamine

Dates

Modify: 2023-08-15

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